Monosodium dichlorophene Monosodium dichlorophene
Brand Name: Vulcanchem
CAS No.: 10187-52-7
VCID: VC21233011
InChI: InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1/p-1
SMILES: C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+]
Molecular Formula: C13H9Cl2NaO2
Molecular Weight: 291.1 g/mol

Monosodium dichlorophene

CAS No.: 10187-52-7

Cat. No.: VC21233011

Molecular Formula: C13H9Cl2NaO2

Molecular Weight: 291.1 g/mol

* For research use only. Not for human or veterinary use.

Monosodium dichlorophene - 10187-52-7

Specification

CAS No. 10187-52-7
Molecular Formula C13H9Cl2NaO2
Molecular Weight 291.1 g/mol
IUPAC Name sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenolate
Standard InChI InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1/p-1
Standard InChI Key DDJNZEZALAEEON-UHFFFAOYSA-M
Isomeric SMILES C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+]
SMILES C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+]
Canonical SMILES C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+]

Introduction

Chemical Identity and Structure

Basic Information

Monosodium dichlorophene is the sodium salt of dichlorophene, a halogenated phenolic compound. It exists as a white to light yellow crystalline solid with antimicrobial properties. The compound is characterized by two primary CAS registry numbers: 10187-52-7 and 10254-48-5, which appear in chemical databases and regulatory listings.

Molecular Characteristics

The molecular structure and properties of monosodium dichlorophene are summarized in Table 1.

Table 1: Molecular Properties of Monosodium Dichlorophene

PropertyValue
Molecular FormulaC₁₃H₉Cl₂NaO₂
Molecular Weight291.1 g/mol
IUPAC Namesodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenolate
InChI KeyDDJNZEZALAEEON-UHFFFAOYSA-M
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Optical ActivityNone

The compound features a diphenylmethane structure with hydroxylation and chlorination on both phenyl rings . One hydroxyl group is deprotonated to form a phenolate anion, which is balanced by a sodium cation, resulting in the monosodium salt form .

Structural Features

The SMILES notation for monosodium dichlorophene is: [Na+].OC1=CC=C(Cl)C=C1CC2=CC(Cl)=CC=C2[O-] . This representation highlights the chlorination at the para-position to each hydroxyl group on the phenyl rings. The balanced molecular components include C₁₃H₉Cl₂O₂ with a charge of -1 and Na with a charge of +1 .

Physical and Chemical Properties

Physical Characteristics

Monosodium dichlorophene appears as a white to light yellow crystalline solid at room temperature. Unlike its parent compound dichlorophene (which has limited water solubility of <0.1 g/100 mL at 22°C), the sodium salt form is expected to have improved water solubility due to its ionic character .

Speciation and Stability

In biological fluids, the speciation of monosodium dichlorophene is pH-dependent, rather than being determined by its original form. At different pH values, it may exist in various protonation states, affecting its solubility and biological activity . The compound is generally stable under normal storage conditions but may be incompatible with strong oxidizing agents and strong bases .

Acid-Base Properties

The parent compound dichlorophene is a diprotic acid with pKa values of 7.6 and 11.5 at 25°C . Monosodium dichlorophene represents the salt where one of these acidic protons has been replaced by a sodium ion. The first dissociation reaction of these ortho-hydroxylated bisphenols results in the formation of a hydrogen bond between the phenoxide oxygen atom and the remaining acidic proton, which increases the acidity of the first and decreases the acidity of the second phenol group .

Synthesis and Production Methods

Parent Compound Synthesis

The synthesis of dichlorophene, the parent compound of monosodium dichlorophene, involves the condensation reaction of p-chlorophenol with formaldehyde. This reaction typically uses a solvent such as methanol or ethanol and employs sulfuric acid as a catalyst . The synthetic pathway can be represented as:

2 p-chlorophenol + formaldehyde → dichlorophene + H₂O

The reaction temperature is generally controlled below -5°C with a reaction time of approximately 6 hours . Alternatively, molecular sieves may be used as catalysts, allowing the reaction to be conducted at higher temperatures around 110°C .

By-Products and Impurities

The synthesis of dichlorophene usually results in the formation of a trisphenol trimer, 2,6-bis(2-hydroxy-5-chlorobenzyl)-4-chlorophenol (CAS RN 6642-07-5), which can be present in technical mixtures at concentrations of 5-10% . These impurities may carry over to the monosodium salt form unless further purification steps are undertaken.

Applications and Uses

Medical Applications

Monosodium dichlorophene has significant medical applications based on its antimicrobial properties. It is primarily used as:

  • An anthelmintic agent for treating tapeworm infestations in humans and animals

  • A topical antiseptic in formulations for treating skin infections and athlete's foot

  • A component in over-the-counter medications for fungal infections

In clinical trials involving 100 subjects, 85% exhibited complete clearance of tapeworms after treatment with preparations containing dichlorophene or its salts. This demonstrates the compound's high efficacy in anthelmintic applications.

Agricultural Applications

In agriculture, monosodium dichlorophene serves multiple purposes:

  • As a fungicide against various fungal pathogens affecting crops

  • As a herbicide for controlling unwanted vegetation

  • As a parasiticidal agent for treating parasitic infections in livestock

Studies on wheat have demonstrated the efficacy of monosodium dichlorophene as a fungicide, showing a significant reduction of approximately 75% in fungal biomass after application.

Industrial Applications

The industrial applications of monosodium dichlorophene are diverse and include:

  • Use as a preservative in cosmetics and personal care products

  • Antimicrobial treatment of textiles to prevent mold and mildew growth

  • Application as a cement additive in construction to enhance durability

  • Use as a biocide in oilfield operations

  • Treatment of leather and paper products

The compound's antimicrobial properties make it valuable in preventing bacterial and fungal contamination in various industrial settings and consumer products.

Biochemical and Toxicological Properties

Metabolism and Excretion

Monosodium dichlorophene, like its parent compound dichlorophene, is well absorbed and rapidly excreted, primarily through urine after hepatic metabolism. This pharmacokinetic profile contributes to its safety profile when used as directed in therapeutic applications.

Toxicological Considerations

Monosodium dichlorophene poses certain toxicological concerns that warrant careful handling and use:

  • It can be harmful if swallowed, with the parent compound dichlorophene having LD₅₀ values in rats of 1506 mg/kg (male) and 1683 mg/kg (female) when administered orally

  • It may cause eye irritation upon direct contact

  • It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments

These properties necessitate appropriate safety measures during handling and disposal of the compound and its formulations.

Regulatory Status and Classifications

International Regulations

In Australia, dichlorophene (the parent compound) is listed in the Poisons Standard—the Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP) in Schedules 4, 5, and 6, with specific regulations based on its use :

  • Schedule 4: 'Dichlorophen for human therapeutic use'

  • Schedule 5: 'Dichlorophen for the treatment of animals'

  • Schedule 6: 'Dichlorophen except when included in Schedule 4 or 5, or in specific applications'

In the United States, dichlorophene and its salts are regulated by the Environmental Protection Agency (EPA) with dichlorophene assigned the EPA PESTICIDE CODE: 55005 .

Comparative Analysis with Related Compounds

Relationship to Parent Compound

Monosodium dichlorophene is the sodium salt of dichlorophene (CAS: 97-23-4), which has the molecular formula C₁₃H₁₀Cl₂O₂ and a molecular weight of 269.12 g/mol . The conversion to the sodium salt form alters the compound's solubility and pharmacokinetic properties while maintaining its core biological activity.

Comparison with Other Chlorophene Derivatives

Monosodium dichlorophene belongs to a family of chlorophene preservatives that share a common diphenylmethane structure. Other members of this family include:

  • Chlorophene (CP): Has a single phenyl ring that is hydroxylated in the ortho-position to the methylene bridge, and a single chlorine atom substituent in the para-position to the hydroxyl group on that ring

  • Disodium dichlorophene (Na₂DCP): Has both hydroxyl groups deprotonated and neutralized with sodium ions

  • Hexachlorophene (HCP): Contains three chlorine atoms on each phenyl ring

  • Bromochlorophene (BCP): Has a chlorine and a bromine atom on each ring

These compounds differ in their degree of halogenation and salt formation, which affects their antimicrobial potency, solubility, and toxicity profiles.

Receptor Binding Properties

Monosodium dichlorophene has been studied for its potential interactions with biological receptors. Research indicates that it can inhibit thyroid hormone binding proteins, specifically transthyretin (TTR), which may have implications for thyroid function when exposed to this compound . This property places it in a category of compounds that may have endocrine-disrupting potential.

Recent Research and Future Directions

Thyroid Hormone Binding Studies

High-throughput screening (HTS) has been used to assess monosodium dichlorophene and related compounds for their ability to interact with thyroid hormone binding proteins. These studies are important for understanding potential endocrine-disrupting effects and for prioritizing chemicals for further toxicological evaluation .

Environmental Fate and Effects

Current research is also focusing on understanding the environmental fate and effects of chlorophene preservatives, including monosodium dichlorophene. These studies are essential for assessing the ecological impact of these compounds and developing appropriate risk management strategies .

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